Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

Catalog No.
S14216947
CAS No.
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carb...

Product Name

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

IUPAC Name

ethyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h7H,2-6H2,1H3,(H,13,14)

InChI Key

HEWCCRDDPHVTHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)CCCC2

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H15NO3C_{12}H_{15}NO_3 and a CAS number of 1235011-96-7. This compound belongs to the class of tetrahydroquinolines, which are characterized by a bicyclic structure containing a quinoline moiety. The presence of a hydroxyl group at the 4-position and a carboxylate group at the 3-position contributes to its unique properties and potential biological activities. Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is recognized for its versatility in various

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The carbonyl functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation reactions to form various derivatives by reacting with amines or other nucleophiles.
  • Nucleophilic Substitution: The hydroxyl group can be substituted under acidic conditions to yield different derivatives .

Research indicates that ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Antioxidant Activity: It has been reported to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anti-inflammatory Effects: This compound may inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Several synthesis methods for ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate have been documented:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as substituted anilines with ethyl acetoacetate under acidic conditions.
  • Multi-step Synthesis: Another approach includes multi-step synthesis starting from simpler aromatic compounds followed by functional group modifications.
  • One-pot Reactions: Recent advancements have introduced one-pot synthetic methods that streamline the process and improve yields .

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate has several applications:

  • Pharmaceutical Industry: Due to its biological activities, it is explored for potential use in drug development for antimicrobial and anti-inflammatory therapies.
  • Chemical Research: It serves as a building block in organic synthesis for the preparation of more complex molecules.
  • Agricultural Chemistry: Its antimicrobial properties may find applications in developing agrochemicals for crop protection .

Interaction studies involving ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate have focused on its binding affinities with various biological targets. These studies aim to elucidate its mechanism of action and therapeutic potential:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit key enzymes related to inflammation or microbial resistance .

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate shares structural similarities with several other compounds within the tetrahydroquinoline family. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylateC13H13NO4C_{13}H_{13}NO_4Contains a methoxy group at position 8
Ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylateC12H13NO4C_{12}H_{13}NO_4Hydroxyl group at position 5
Ethyl 5-acetamido-4-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acidC14H15N2O4C_{14}H_{15}N_2O_4Contains an acetamido group

These compounds exhibit variations in functional groups that influence their biological activities and chemical reactivity. Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific positioning of hydroxyl and carboxylic acid groups which contribute to its distinct properties and potential applications in medicinal chemistry .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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